(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol
Overview
Description
(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol is a chiral alcohol compound with a pyrrolidine ring substituted with a hydroxymethyl group at the 2-position and two methyl groups at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4,4-Dimethylpyrrolidin-2-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (S)-4,4-dimethylpyrrolidin-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method allows for efficient large-scale production with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane in solvents like dichloromethane (DCM).
Reduction: LiAlH4 or NaBH4 in THF or diethyl ether.
Substitution: Tosyl chloride (TsCl) in pyridine for conversion to tosylate, followed by nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: (S)-4,4-Dimethylpyrrolidin-2-one.
Reduction: (S)-4,4-Dimethylpyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-(4,4-Dimethylpyrrolidin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of (S)-(4,4-Dimethylpyrrolidin-2-yl)methanol depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary or ligand, facilitating the formation of enantiomerically pure products by coordinating with metal catalysts and directing the stereochemistry of the reaction . The molecular targets and pathways involved vary based on the specific reactions and catalysts used.
Comparison with Similar Compounds
Similar Compounds
®-(4,4-Dimethylpyrrolidin-2-yl)methanol: The enantiomer of the compound with similar chemical properties but different stereochemistry.
4,4-Dimethylpyrrolidin-2-one: The ketone precursor used in the synthesis of (S)-(4,4-Dimethylpyrrolidin-2-yl)methanol.
4,4-Dimethylpyrrolidine: The fully reduced form of the compound.
Uniqueness
This compound is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds. Its specific stereochemistry allows for selective interactions with chiral catalysts and reagents, making it a versatile tool in organic synthesis .
Properties
IUPAC Name |
[(2S)-4,4-dimethylpyrrolidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)3-6(4-9)8-5-7/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIQDHXAMYMRRC-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](NC1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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